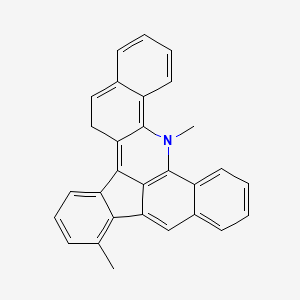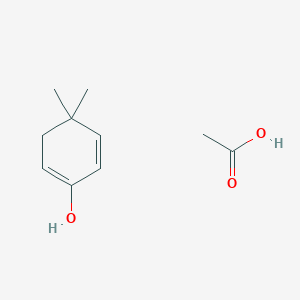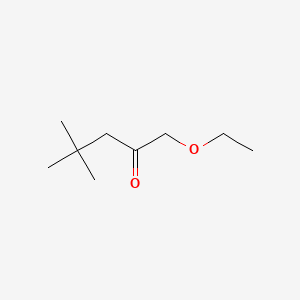
Silver;triphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;triphenylphosphane is a coordination compound consisting of a silver ion coordinated to triphenylphosphane ligandsIt is widely used in organic synthesis and as a ligand for transition metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver;triphenylphosphane can be synthesized by reacting silver salts with triphenylphosphane. One common method involves the reaction of silver nitrate (AgNO₃) with triphenylphosphane in an appropriate solvent such as ethanol or acetonitrile. The reaction typically proceeds at room temperature and yields the desired coordination compound .
Industrial Production Methods
Industrial production of triphenylphosphane involves the reaction of phosphorus trichloride (PCl₃) with chlorobenzene (C₆H₅Cl) and sodium (Na). The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Cl} + 6 \text{Na} \rightarrow \text{P(C}_6\text{H}_5)_3 + 6 \text{NaCl} ] This method is efficient and produces triphenylphosphane on a large scale .
Chemical Reactions Analysis
Types of Reactions
Silver;triphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: Triphenylphosphane can be oxidized by air to form triphenylphosphane oxide (Ph₃PO).
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: Triphenylphosphane can participate in substitution reactions, such as the formation of phosphonium salts with alkyl halides.
Common Reagents and Conditions
Common reagents used in reactions with triphenylphosphane include oxidizing agents like oxygen (O₂) and halogens (e.g., chlorine, Cl₂). Reaction conditions vary depending on the desired product but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from reactions involving triphenylphosphane include triphenylphosphane oxide (Ph₃PO), phosphonium salts, and various organometallic complexes .
Scientific Research Applications
Silver;triphenylphosphane has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of silver;triphenylphosphane involves its ability to coordinate with metal ions and participate in electron transfer reactions. The triphenylphosphane ligand can donate electron density to the metal center, stabilizing the complex and facilitating various chemical transformations . Molecular targets and pathways involved include coordination to transition metals and participation in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silver;triphenylphosphane include:
Triphenylarsine (As(C₆H₅)₃): Similar structure but with arsenic instead of phosphorus.
Triphenylstibine (Sb(C₆H₅)₃): Similar structure but with antimony instead of phosphorus.
Triphenylphosphane oxide (Ph₃PO): Oxidized form of triphenylphosphane.
Uniqueness
This compound is unique due to its ability to form stable coordination complexes with silver ions, which can be utilized in various catalytic and synthetic applications. Its versatility as a ligand and reducing agent makes it valuable in both academic and industrial research .
Properties
CAS No. |
47807-15-8 |
|---|---|
Molecular Formula |
C36H30AgP2+ |
Molecular Weight |
632.4 g/mol |
IUPAC Name |
silver;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.Ag/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H;/q;;+1 |
InChI Key |
DGZVZYMXSUECHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


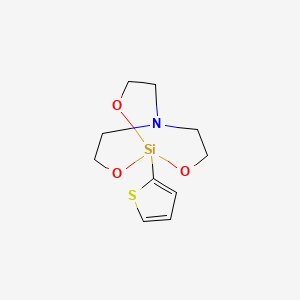

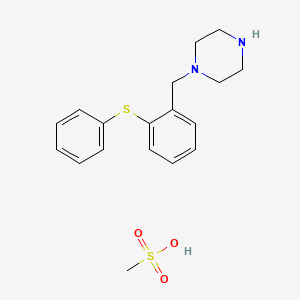
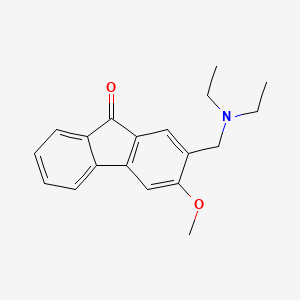
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
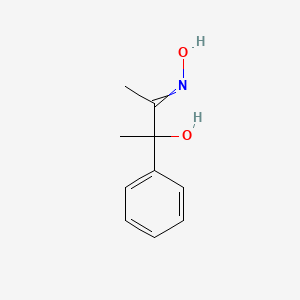
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
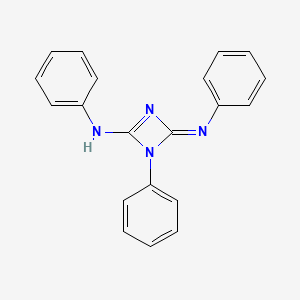
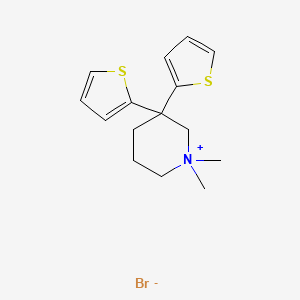

![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
